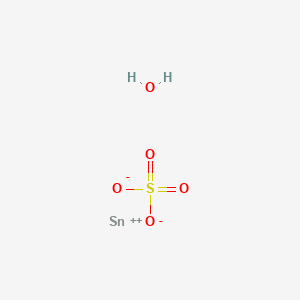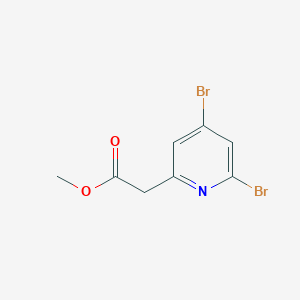
methyl 2-(4,6-dibromopyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4,6-dibromopyridin-2-yl)acetate is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-(4,6-dibromopyridin-2-yl)acetate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-pyridylacetate. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 6 positions of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4,6-dibromopyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The compound can be reduced to form methyl 2-(4,6-dihydroxypyridin-2-yl)acetate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of pyridine N-oxide derivatives using oxidizing agents such as hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), room temperature.
Oxidation: Hydrogen peroxide in acetic acid, mild heating.
Major Products Formed
Substitution: Methyl 2-(4,6-dimethoxypyridin-2-yl)acetate.
Reduction: Methyl 2-(4,6-dihydroxypyridin-2-yl)acetate.
Oxidation: this compound N-oxide.
Applications De Recherche Scientifique
Methyl 2-(4,6-dibromopyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its brominated positions make it a versatile building block for further functionalization.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyridine derivatives.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-(4,6-dibromopyridin-2-yl)acetate involves its interaction with specific molecular targets. The bromine atoms on the pyridine ring can participate in halogen bonding, which can influence the binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-bromopyridin-2-yl)acetate: A mono-brominated analog with similar reactivity but different substitution patterns.
Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate: A compound with a methyl group at the 6-position instead of a bromine atom.
Uniqueness
Methyl 2-(4,6-dibromopyridin-2-yl)acetate is unique due to its dual bromination, which provides distinct reactivity and potential for diverse chemical transformations. The presence of two bromine atoms allows for selective functionalization at multiple positions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H7Br2NO2 |
|---|---|
Poids moléculaire |
308.95 g/mol |
Nom IUPAC |
methyl 2-(4,6-dibromopyridin-2-yl)acetate |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)4-6-2-5(9)3-7(10)11-6/h2-3H,4H2,1H3 |
Clé InChI |
KASOMUTZVZDHKT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=NC(=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


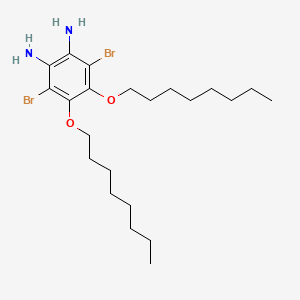
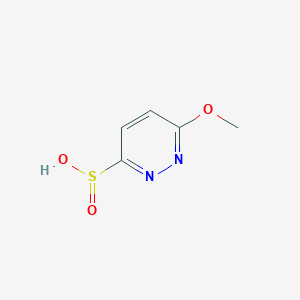

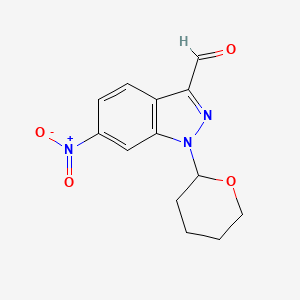

![2-[(3-Methoxyphenyl)methyl]-3-(4-methylphenyl)-2H-indazole](/img/structure/B13113903.png)
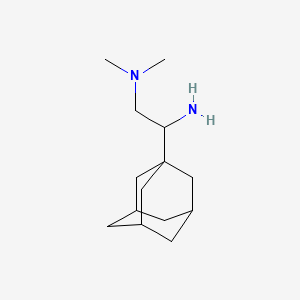
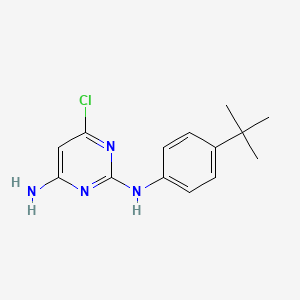
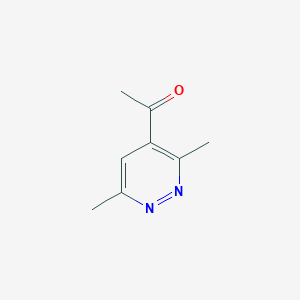

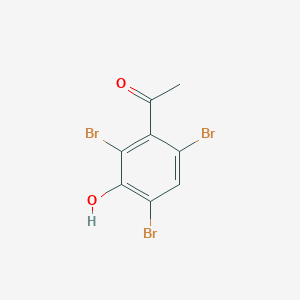
![1-(2,6-Dimethylimidazo[1,2-A]pyrazin-3-YL)ethanone](/img/structure/B13113934.png)

